molecular formula C25H48FO5P B571607 O-7460 CAS No. 1572051-31-0

O-7460

Cat. No.: B571607
CAS No.: 1572051-31-0
M. Wt: 478.6 g/mol
InChI Key: ZLEFMXNNQCABDB-SEYXRHQNSA-N
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Description

O-7460 is a selective inhibitor of diacylglycerol lipase alpha, an enzyme involved in the biosynthesis of the endocannabinoid 2-arachidonoyl glycerol. This compound has shown potential in reducing high-fat diet intake and body weight in animal studies .

Preparation Methods

The synthesis of O-7460 involves the reaction of 2-arachidonoyl glycerol with a fluorophosphonate reagent under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the process. The product is then purified using chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

O-7460 primarily undergoes inhibition reactions with diacylglycerol lipase alpha. It does not significantly interact with other enzymes such as monoacylglycerol lipase or fatty acid amide hydrolase. The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .

Scientific Research Applications

Mechanism of Action

O-7460 exerts its effects by selectively inhibiting diacylglycerol lipase alpha, thereby reducing the biosynthesis of 2-arachidonoyl glycerol. This inhibition leads to a decrease in endocannabinoid signaling, which is associated with reduced food intake and body weight in animal models. The compound does not significantly interact with cannabinoid receptors or other enzymes involved in endocannabinoid metabolism .

Comparison with Similar Compounds

O-7460 is unique in its high selectivity for diacylglycerol lipase alpha compared to other similar compounds such as O-7458 and O-7459. These compounds also inhibit diacylglycerol lipase alpha but with lower potency and selectivity. This compound’s ability to reduce high-fat diet intake and body weight in animal models distinguishes it from other inhibitors of the endocannabinoid system .

Properties

IUPAC Name

[1-[fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48FO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)31-24(21-29-23(2)3)22-30-32(4,26)28/h12-13,23-24H,5-11,14-22H2,1-4H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEFMXNNQCABDB-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48FO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347655
Record name 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572051-31-0
Record name 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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